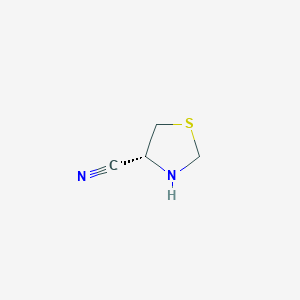
(4R)-1,3-thiazolidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Thiazolidine-4-carbonitrile is an organic compound characterized by a thiazolidine ring with a nitrile group attached at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Thiazolidine-4-carbonitrile typically involves the cyclization of cysteine derivatives with cyanogen bromide. The reaction is carried out under mild conditions, often in an aqueous or alcoholic medium, to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In an industrial setting, the production of ®-Thiazolidine-4-carbonitrile can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the production of the ®-enantiomer.
化学反応の分析
Types of Reactions: ®-Thiazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitrile group, converting it to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
Chemical Synthesis
Building Block for Complex Molecules
(4R)-1,3-thiazolidine-4-carbonitrile serves as a versatile intermediate in organic synthesis. It is utilized in the production of various derivatives, including:
- Oxidation Products : Sulfoxides and sulfones.
- Reduction Products : Primary amines.
- Substituted Derivatives : Various thiazolidine derivatives that exhibit enhanced biological activities.
Biological Activities
Anticancer Applications
Research indicates that derivatives of this compound possess significant anticancer properties. For instance, studies have shown that certain thiazolidinone derivatives can induce cell cycle arrest in cancer cells and exhibit potent inhibitory effects against cancer-related enzymes .
Cancer Imaging
Recent developments have highlighted the potential of this compound as a targeting agent for cancer imaging. A study demonstrated its use in the synthesis of novel positron emission tomography (PET) tracers aimed at fibroblast activation protein (FAP), which is overexpressed in various tumors. The compound's derivatives showed promising results in tumor uptake and imaging capabilities .
Antiviral and Antimicrobial Properties
The compound's derivatives have been evaluated for antiviral activity against several pathogens. Notably, thiazolidinone derivatives have shown efficacy against viruses such as the yellow fever virus and bovine viral diarrhea virus (BVDV), with IC50 values indicating significant antiviral potency .
Pharmaceutical Applications
Therapeutic Potential
this compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases. Its structural properties allow for modifications that enhance biological activity and specificity towards target proteins or pathways .
Industrial Applications
Agrochemicals and Pharmaceuticals
The compound is also utilized in the synthesis of agrochemicals and pharmaceuticals due to its ability to serve as an intermediate in producing optically active compounds essential for these industries. Its production methods have been optimized to ensure high yields and purity, making it a valuable asset in industrial applications .
Data Tables
Case Studies
- Anticancer Activity Study : A series of thiazolidinone derivatives were synthesized from this compound and tested against multiple cancer cell lines. Results indicated that compounds with specific substitutions on the thiazolidine ring exhibited enhanced cytotoxicity compared to their parent compound.
- FAP-targeted Imaging Study : The development of PET tracers incorporating this compound derivatives demonstrated significant tumor uptake in preclinical models, paving the way for future clinical applications in cancer diagnostics.
作用機序
The mechanism of action of ®-Thiazolidine-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The thiazolidine ring can also interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness: ®-Thiazolidine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. Its stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C4H6N2S |
|---|---|
分子量 |
114.17 g/mol |
IUPAC名 |
(4R)-1,3-thiazolidine-4-carbonitrile |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h4,6H,2-3H2/t4-/m1/s1 |
InChIキー |
PRSDPVKGJUBIAA-SCSAIBSYSA-N |
異性体SMILES |
C1[C@H](NCS1)C#N |
正規SMILES |
C1C(NCS1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















